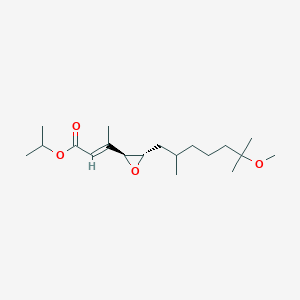

rel-trans-Methoprene Epoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-trans-Methoprene Epoxide is a synthetic analog of the insect growth regulator, Methoprene. It is widely used in scientific research to study the biochemical and physiological effects of insect growth regulation. This compound is known for its ability to inhibit the development of insect larvae, making it a valuable tool for studying the mechanisms of insect growth and development.

Applications De Recherche Scientifique

Drug Development

rel-trans-Methoprene Epoxide: plays a crucial role in the synthesis of various pharmaceuticals. Its ability to undergo ring-opening reactions with nucleophiles makes it a valuable intermediate in creating a diverse range of molecular scaffolds . For example, it’s used in the development of antihypertensive drugs like diltiazem and antidepressants such as reboxetine. The epoxide functionality is also integral in the synthesis of HIV protease inhibitors, antifungal medications, and treatments for sleep disorders .

Catalytic Asymmetric Epoxidation

The compound is involved in catalytic asymmetric epoxidation , which is a critical step in producing enantiomerically pure substances. This process is essential for creating drugs that require specific stereochemistry to be effective. The Sharpless and Jacobsen–Katsuki methods are notable examples where rel-trans-Methoprene Epoxide can be utilized .

Organocatalysis

In organocatalysis, rel-trans-Methoprene Epoxide is used as a building block for synthesizing chiral molecules. Organocatalysts, such as chiral ketones and iminium salts, facilitate the formation of epoxide rings, which are then opened to yield products with desired chirality .

Epoxide Ring-Opening Reactions

The epoxide ring of rel-trans-Methoprene Epoxide can be opened in the presence of various nucleophiles, leading to the formation of a wide array of chemicals. This reaction is fundamental in the preparation of materials and pharmaceuticals, where the epoxide serves as a versatile electrophile .

Green Chemistry

rel-trans-Methoprene Epoxide is also significant in green chemistry applications. Its epoxidation can be achieved using eco-friendly catalysts like cobalt oxide/reduced graphene oxide composites. This method reduces the environmental impact by avoiding the use of harmful organic peracids as oxidants .

Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis, particularly in the enantioselective desymmetrization of meso-epoxides. This application is crucial for creating compounds with specific optical activity, which is a key property for many drugs .

Mécanisme D'action

Target of Action

It is a metabolite of methoprene , which is a juvenile hormone (JH) analog . Juvenile hormones play a crucial role in insect development and reproduction .

Mode of Action

Methoprene acts as a growth regulator in insects . It mimics the juvenile hormone, which when present, prevents the maturation of insect larvae into adults, thus acting as an insecticide .

Biochemical Pathways

Given its relation to methoprene, it can be inferred that it might interfere with the normal hormonal regulation in insects, disrupting their growth and development .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .

Result of Action

As a metabolite of methoprene, it may contribute to the overall effect of disrupting normal insect development .

Propriétés

IUPAC Name |

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAXFRRFHMMZEL-KZCVOZDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019414 |

Source

|

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65277-96-5 |

Source

|

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)

![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)